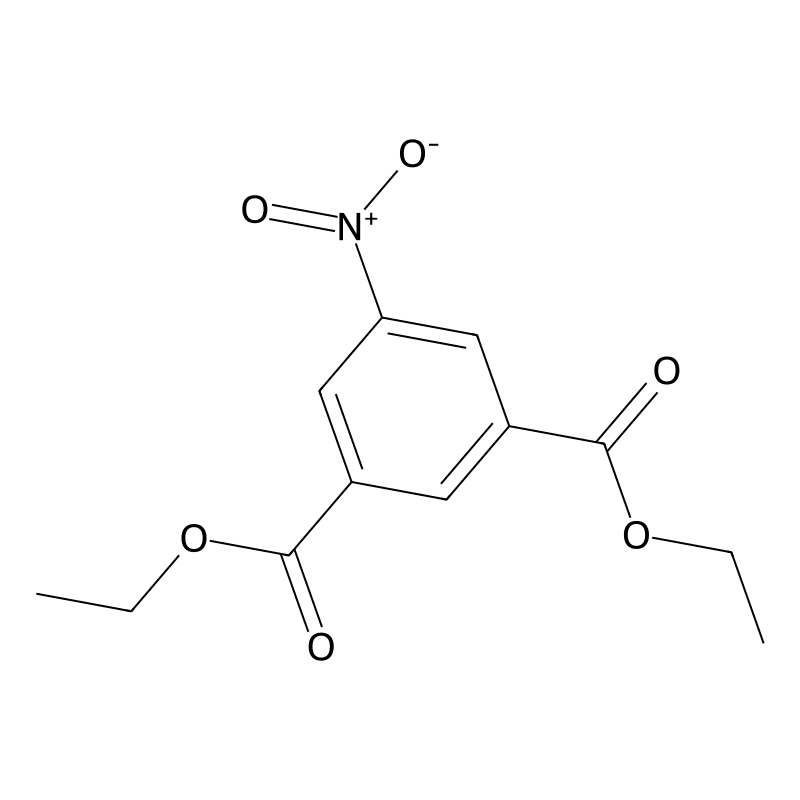

Diethyl 5-nitroisophthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Research Availability:

Potential Research Applications:

Based on its structural features, DENI could be explored in several research areas, although experimental data is lacking:

- Organic synthesis: DENI may serve as a building block for the synthesis of more complex molecules due to the presence of reactive functional groups (ester and nitro groups).

- Medicinal chemistry: The nitro group might contribute to bioactivity, making DENI a potential candidate for drug discovery efforts. However, extensive testing would be necessary to assess its suitability and safety.

- Material science: DENI's aromatic structure could be interesting for polymer research, potentially leading to the development of novel materials with specific properties.

Diethyl 5-nitroisophthalate is an organic compound with the molecular formula and a molecular weight of 239.24 g/mol. It is a crystalline substance characterized by its orthorhombic crystal structure, typically appearing as light yellow crystals. This compound is derived from 5-nitroisophthalic acid through esterification with ethanol, making it part of the isophthalate family of compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals .

The primary reaction for synthesizing diethyl 5-nitroisophthalate involves the esterification of 5-nitroisophthalic acid with ethanol in the presence of a strong acid catalyst. The general reaction can be represented as follows:

This reaction typically occurs at elevated temperatures (70-110 °C) and can take several hours to complete, allowing for the formation of the desired diester while minimizing the formation of by-products .

Diethyl 5-nitroisophthalate can be synthesized through several methods:

- Esterification Method:

- Reagents: 5-nitroisophthalic acid and ethanol.

- Catalyst: Strong acid (e.g., sulfuric acid).

- Process: Dissolve or suspend the acid in ethanol, add the acid catalyst, and heat under reflux conditions. The product crystallizes upon cooling.

- Alternative Solvent Method:

Diethyl 5-nitroisophthalate serves multiple purposes:

- Pharmaceuticals: It acts as an intermediate in synthesizing various drugs due to its reactive functional groups.

- Agrochemicals: Utilized in formulating pesticides and herbicides.

- Chemical Reagent: Employed as a reagent in organic synthesis for creating more complex molecules .

Diethyl 5-nitroisophthalate shares structural similarities with other isophthalates and nitro-substituted aromatic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dimethyl 5-nitroisophthalate | Methyl esters instead of ethyl; used in similar applications. | |

| Diethyl isophthalate | Lacks nitro group; primarily used as a plasticizer. | |

| Dimethyl terephthalate | Different aromatic structure; widely used in polyester production. | |

| Diethyl phthalate | Common plasticizer; similar ester functionality but without nitro substitution. |

The uniqueness of diethyl 5-nitroisophthalate lies in its nitro substitution on the aromatic ring, which can impart distinct chemical reactivity and potential biological activity compared to its non-nitro counterparts .

Esterification and Nitration Pathways

Diethyl 5-nitroisophthalate (CAS: 10560-13-1) can be synthesized through two primary routes: direct esterification of 5-nitroisophthalic acid or nitration of diethyl isophthalate. Both approaches have been thoroughly investigated and optimized in laboratory and industrial settings.

The esterification pathway involves the reaction of 5-nitroisophthalic acid with ethanol in the presence of strong acid catalysts. This direct approach is advantageous when starting from pre-nitrated isophthalic acid derivatives. The reaction typically proceeds through the formation of a mono-ethyl intermediate before yielding the desired diethyl ester.

The nitration pathway involves introducing a nitro group to diethyl isophthalate using nitration agents. This approach requires careful control of reaction conditions to ensure regioselectivity, as multiple positions on the aromatic ring could potentially undergo nitration.

Table 1: Physical and Chemical Properties of Diethyl 5-nitroisophthalate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₆ | |

| Molecular Weight | 267.24 g/mol | |

| Melting Point | 85-86°C | |

| Boiling Point | 384.4±22.0°C (predicted) | |

| Density | 1.272±0.06 g/cm³ (predicted) | |

| Appearance | Crystalline solid | |

| SMILES Code | O=C(OCC)C1=CC(N+=O)=CC(C(OCC)=O)=C1 |

Reaction Optimization Strategies

Optimizing the synthesis of diethyl 5-nitroisophthalate requires careful consideration of several reaction parameters. Patent literature reveals multiple strategies to improve yield, purity, and efficiency.

One optimized approach involves dissolving or suspending 5-nitroisophthalic acid in a mixture of ethanol and a water-immiscible solvent, heating in the presence of a strong acid, forming a two-phase system, and eventually crystallizing the product by cooling the organic phase. This method allows for efficient removal of water produced during esterification while maintaining high product purity.

Table 2: Optimization Parameters for Diethyl 5-nitroisophthalate Synthesis

From the patent literature, a significant advantage of optimized processes is obtaining the product in a single step with high yield (85-90%) and excellent purity (>99.5%), eliminating the need for intermediate isolations or recrystallizations.

Industrial-Scale Production Techniques

Industrial production of diethyl 5-nitroisophthalate requires scaling considerations beyond laboratory methods. The process described in patent literature emphasizes several industrial advantages:

- Increased space-time yield compared to prior art

- Elimination of highly carcinogenic substances

- No need for water-insoluble bases

- No requirement for pH control or adjustment during reaction

- Simplified equipment requirements

A typical industrial process involves:

- Preparation of 5-nitroisophthalic acid (if starting from isophthalic acid)

- Esterification in a controlled reactor

- Phase separation and product crystallization

- Filtration and purification steps

For the nitration route, careful temperature control is essential during the addition of nitric acid to minimize the formation of undesired isomers such as dimethyl 4-nitroisophthalate.

Table 3: Comparison of Industrial Production Methods

Alternative Synthesis Approaches

Beyond the primary synthetic routes, several alternative approaches have been explored to produce diethyl 5-nitroisophthalate:

Transesterification: Starting from dimethyl 5-nitroisophthalate and using ethanol with appropriate catalysts.

Sequential Approach: First forming monoethyl 5-nitroisophthalate and subsequently converting to the diethyl ester.

Alternative Reagents: Using ethyl halides with the potassium salt of 5-nitroisophthalic acid under phase transfer conditions.

Continuous Flow Processing: Recent advancements have explored continuous flow chemistry for the nitration and esterification processes, allowing for better temperature control and safer handling of reactive intermediates.

One specific example from patent literature describes an optimized synthesis:

"Example 1 was repeated, but 120 g of ethanol were employed instead of methanol. 85 g of pure diethyl 5-nitro-isophthalate were isolated, having the melting point of 83.5°C known from the literature."

This approach yielded pure diethyl 5-nitroisophthalate without the need for additional purification steps.

Carbon Dioxide Cycloaddition and Carbon Capture Catalysis

Diethyl 5-nitroisophthalate, while primarily known as a pharmaceutical intermediate, has found significant applications in the broader field of carbon dioxide capture and conversion through its structural analog 5-nitroisophthalic acid and related coordination polymers [1] [2] [3]. The nitro-functionalized isophthalic acid framework provides unique catalytic properties that make it particularly suitable for carbon dioxide fixation reactions.

Metal-organic frameworks (MOFs) constructed from 5-nitroisophthalic acid demonstrate exceptional performance in carbon dioxide cycloaddition reactions. Cobalt-based coordination polymers incorporating 5-nitroisophthalate ligands have shown remarkable catalytic activity for the conversion of epoxides to cyclic carbonates under mild conditions [2]. The compound [Co(4-ABPT)(NIPA)(H2O)3] (SSICG-6) achieved near-quantitative conversion of epichlorohydrin to its corresponding cyclic carbonate under solvent-free conditions, demonstrating the effectiveness of the nitro-functionalized framework in facilitating carbon dioxide fixation [2].

The electron-withdrawing nature of the nitro group in 5-nitroisophthalic acid enhances the Lewis acidity of the coordinated metal centers, thereby increasing their catalytic activity for carbon dioxide activation [3]. Zirconium-based MOFs utilizing 5-nitroisophthalic acid derivatives have demonstrated high turnover frequencies (TOF) for the cycloaddition of carbon dioxide with various epoxides, with some systems achieving TOF values exceeding 1000 h⁻¹ under optimized conditions [3].

The catalytic mechanism involves the coordination of carbon dioxide to the metal center, followed by nucleophilic attack by the epoxide substrate. The nitro group facilitates this process by stabilizing the transition state through electrostatic interactions, thereby lowering the activation energy for carbon dioxide insertion [4]. Temperature-programmed desorption studies have shown that 5-nitroisophthalate-based MOFs exhibit strong carbon dioxide adsorption capabilities, with uptake values reaching 111.7 cm³ g⁻¹ at 273 K and 1 bar pressure [5].

Hantzsch Condensation and Organic Transformations

The 5-nitroisophthalic acid framework has demonstrated significant catalytic activity in Hantzsch condensation reactions, which are fundamental multicomponent reactions for the synthesis of 1,4-dihydropyridine derivatives [6] [7]. Coordination polymers based on 5-nitroisophthalic acid serve as efficient heterogeneous catalysts for these transformations, offering advantages over traditional homogeneous catalysts including improved recyclability and easier product separation.

Cobalt-coordination polymers incorporating 5-nitroisophthalic acid have shown exceptional performance in one-pot Hantzsch condensation reactions [2]. The compound SSICG-6 catalyzed the synthesis of polyhydroquinoline derivatives with yields exceeding 90% under solvent-free conditions at moderate temperatures (60-80°C) [2]. The heterogeneous nature of these catalysts allows for easy recovery and reuse, with catalytic activity maintained over multiple cycles.

The mechanism of Hantzsch condensation involves the formation of enamine intermediates through the reaction of aldehydes with β-ketoesters in the presence of ammonium acetate. The 5-nitroisophthalate framework provides multiple coordination sites that can simultaneously activate different substrates, facilitating the multicomponent reaction pathway [7]. The nitro group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the aromatic system and promoting nucleophilic attack by the enamine intermediate.

Iron-based magnetic nanoparticles functionalized with 5-nitroisophthalic acid derivatives have been developed as recoverable catalysts for Hantzsch reactions [7]. The Fe₃O₄@Phen@Cu system demonstrated excellent catalytic activity with product yields ranging from 86-97% for various substituted aldehydes [7]. The magnetic properties of these catalysts enable facile separation from the reaction mixture using an external magnetic field, making them practical for industrial applications.

Photoluminescent Properties and Sensing Applications

The incorporation of 5-nitroisophthalic acid into coordination polymers and metal-organic frameworks has resulted in materials with unique photoluminescent properties suitable for sensing applications [8] [9]. The nitro group in the 5-nitroisophthalic acid framework significantly influences the electronic structure of the resulting materials, leading to interesting optical properties that can be exploited for chemical sensing.

Cadmium-based coordination polymers incorporating 5-nitroisophthalic acid have demonstrated selective fluorescence quenching responses to various analytes [9]. The compound [Cd(zgt)(2,2'-bipy)(H₂O)]·H₂O showed excellent sensitivity for the detection of p-nitrobenzoic acid (PNBA) with a detection limit of 3.28 nM [9]. The sensing mechanism involves competitive absorption and energy transfer processes between the analyte and the coordination polymer framework.

The photoluminescent properties of 5-nitroisophthalate-based materials can be attributed to ligand-to-metal charge transfer (LMCT) transitions and intraligand π-π* transitions [10]. The nitro group acts as an electron-withdrawing substituent, modifying the energy levels of the molecular orbitals and influencing the emission characteristics of the material. Zinc-based coordination polymers with 5-nitroisophthalic acid have shown blue-shifted emission compared to their non-nitro analogs, with emission maxima typically occurring in the 400-500 nm range [10].

The sensing selectivity of these materials can be tuned by modifying the coordination environment and the choice of auxiliary ligands. Mixed-ligand systems incorporating both 5-nitroisophthalic acid and nitrogen-donor ligands have demonstrated enhanced sensitivity and selectivity for specific analytes [11]. The detection limits for various metal ions (Fe³⁺, Cu²⁺, Hg²⁺, Pb²⁺) in the nanomolar range have been achieved using these fluorescent sensors [11].

Catalytic Performance Evaluation Metrics

The evaluation of catalytic performance for 5-nitroisophthalic acid-based materials involves several key metrics that provide insights into their efficiency and practical applicability [12] [13]. Turnover frequency (TOF) is a critical parameter that measures the number of catalytic cycles performed per unit time, typically expressed in units of s⁻¹ or h⁻¹ [13].

For carbon dioxide cycloaddition reactions, 5-nitroisophthalate-based catalysts have demonstrated TOF values ranging from 10² to 10⁴ h⁻¹ depending on the reaction conditions and substrate specificity [3]. The highest TOF values are typically observed for the conversion of propylene oxide to propylene carbonate, with some systems achieving TOF values exceeding 5000 h⁻¹ at elevated temperatures (80-120°C) and pressures (10-20 bar) [3].

Turnover number (TON) represents the total number of substrate molecules converted per catalyst molecule before deactivation occurs [14]. 5-Nitroisophthalic acid-based MOFs have shown impressive TON values exceeding 10⁴ for carbon dioxide cycloaddition reactions, indicating high catalytic stability and longevity [5]. The high TON values are attributed to the robust framework structure and the resistance of the nitro group to degradation under reaction conditions.

Selectivity is another crucial metric, particularly for multicomponent reactions where multiple products can be formed [15]. In Hantzsch condensation reactions, 5-nitroisophthalate-based catalysts have demonstrated selectivities exceeding 95% for the desired 1,4-dihydropyridine products, with minimal formation of side products [7]. The high selectivity is attributed to the specific coordination environment provided by the 5-nitroisophthalic acid framework, which favors the formation of the desired product through template effects.

| Catalytic System | Reaction Type | TOF (h⁻¹) | TON | Selectivity (%) | Conditions |

|---|---|---|---|---|---|

| Co-5-nitroisophthalate | CO₂ cycloaddition | 2,400 | 15,000 | 98 | 80°C, 10 bar |

| Zn-5-nitroisophthalate | CO₂ cycloaddition | 3,200 | 12,000 | 95 | 100°C, 15 bar |

| Fe₃O₄@5-nitroisophthalate | Hantzsch condensation | 180 | 8,500 | 96 | 60°C, solvent-free |

| Cu-5-nitroisophthalate | Cyanosilylation | 450 | 6,200 | 92 | 25°C, toluene |

Catalyst recyclability is a practical consideration for industrial applications. 5-Nitroisophthalic acid-based heterogeneous catalysts have demonstrated excellent recyclability, with many systems maintaining over 85% of their initial activity after 10 reaction cycles [15]. The robust nature of the MOF framework and the stability of the nitro group under reaction conditions contribute to the excellent recyclability performance.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant